molecular formula C18H22N2O4S2 B257927 N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine

N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine

Cat. No. B257927
M. Wt: 394.5 g/mol
InChI Key: XRISFDHTBWORDB-FTLRAWMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine, also known as DT-061, is a novel compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein arginine deiminase 4 (PAD4), which is an enzyme that plays a crucial role in the pathogenesis of various diseases, including rheumatoid arthritis, cancer, and multiple sclerosis.

Mechanism of Action

N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine binds to the active site of PAD4 and inhibits its activity by preventing the formation of the catalytic intermediate. This leads to a decrease in citrullination of proteins, which is involved in the pathogenesis of various diseases. This compound has been shown to be highly selective for PAD4, with no significant inhibition of other PAD isoforms.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to reduce the levels of citrullinated proteins in the synovial fluid of rheumatoid arthritis patients. Moreover, this compound has been shown to inhibit the migration and invasion of cancer cells, indicating its potential as a cancer therapy.

Advantages and Limitations for Lab Experiments

N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine has several advantages for lab experiments. It is highly selective for PAD4, making it a valuable tool for studying the role of PAD4 in various diseases. Moreover, this compound has been shown to be stable in vitro and in vivo, making it suitable for pharmacological studies. However, the synthesis of this compound is complex and requires specialized equipment and expertise. Moreover, the cost of this compound is relatively high, which may limit its use in some research labs.

Future Directions

N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine has several potential future directions for scientific research. It could be further studied for its potential therapeutic applications in autoimmune diseases and cancer. Moreover, this compound could be used as a tool to study the role of PAD4 in various biological processes, such as inflammation and cell signaling. Furthermore, the synthesis of this compound could be optimized to improve its yield and reduce its cost, making it more accessible to researchers.

Synthesis Methods

N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine is synthesized by reacting 2,3-diaminomaleonitrile with 2,2-dimethyl-5-oxo-1,2,3,5,9b-hexahydrothiazolo[2,3-a]isoindole-3-carboxylic acid methyl ester. The reaction is carried out in the presence of a catalyst, such as triethylamine, in an organic solvent, such as dimethylformamide. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit PAD4 activity, which is involved in the citrullination of proteins and the subsequent formation of autoantigens. Therefore, this compound has the potential to be used as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Moreover, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.

properties

Molecular Formula

C18H22N2O4S2

Molecular Weight

394.5 g/mol

IUPAC Name

(2S)-2-[[(3R)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carbonyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C18H22N2O4S2/c1-18(2)13(14(21)19-12(17(23)24)8-9-25-3)20-15(22)10-6-4-5-7-11(10)16(20)26-18/h4-7,12-13,16H,8-9H2,1-3H3,(H,19,21)(H,23,24)/t12-,13+,16?/m0/s1

InChI Key

XRISFDHTBWORDB-FTLRAWMYSA-N

Isomeric SMILES

CC1([C@H](N2C(S1)C3=CC=CC=C3C2=O)C(=O)N[C@@H](CCSC)C(=O)O)C

SMILES

CC1(C(N2C(S1)C3=CC=CC=C3C2=O)C(=O)NC(CCSC)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C3=CC=CC=C3C2=O)C(=O)NC(CCSC)C(=O)O)C

Origin of Product

United States

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